Delmetacin

説明

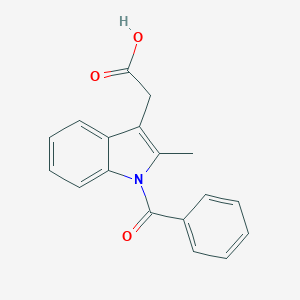

Structure

3D Structure

特性

IUPAC Name |

2-(1-benzoyl-2-methylindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-12-15(11-17(20)21)14-9-5-6-10-16(14)19(12)18(22)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCOEIZFVQEQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167696 | |

| Record name | Delmetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16401-80-2 | |

| Record name | Delmetacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delmetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELMETACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Q51XHI1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delmetacin's Core Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmetacin, also known as acemetacin, is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug to indomethacin.[1][2] Its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, are primarily mediated through its active metabolite, indomethacin.[2][3] This guide provides a detailed exploration of the molecular mechanisms underpinning this compound's activity, focusing on its interaction with the cyclooxygenase (COX) pathway. Quantitative data on enzyme inhibition, detailed experimental protocols, and visual representations of key pathways are presented to offer a comprehensive resource for the scientific community.

Pharmacokinetics: The Conversion of this compound to Indomethacin

Upon oral administration, this compound is rapidly absorbed and undergoes extensive metabolism, primarily in the liver, where it is hydrolyzed to its active form, indomethacin.[2] This metabolic conversion is a critical step for its pharmacological activity. This compound was developed to provide a safer alternative to indomethacin, exhibiting better gastric tolerability.

The degradation of this compound occurs through esterolytic cleavage to indomethacin, as well as O-demethylation and N-desacylation, with subsequent partial conjugation of these compounds to glucuronic acid. After reaching a steady state, the elimination half-life of acemetacin is approximately 4.5 ± 2.8 hours, which is longer than that of indomethacin (2.2 ± 0.5 hours).

Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action of indomethacin, the active metabolite of this compound, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2. By blocking the action of these enzymes, indomethacin reduces the synthesis of prostaglandins, leading to its therapeutic effects.

References

Delmetacin: A Comprehensive Technical Review of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data, which is limited. No definitive quantitative pharmacokinetic or pharmacodynamic parameters for Delmetacin have been identified in the public domain.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with potential analgesic and anti-inflammatory properties. Structurally related to Indomethacin, this compound is believed to exert its primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. Additionally, emerging research suggests a potential role for this compound as an inhibitor of the CXC chemokine receptor 1 (CXCR1), indicating a broader mechanism of action that may contribute to its pharmacological profile.

This technical guide provides a summary of the available preclinical information on the pharmacokinetics and pharmacodynamics of this compound. Due to the limited availability of specific quantitative data, this document also outlines general experimental protocols relevant to the evaluation of compounds with similar mechanisms of action.

Pharmacokinetics: ADME Profile

Detailed in vivo pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in publicly accessible literature. To characterize the pharmacokinetic profile of this compound, a series of standardized preclinical studies would be required.

Data Presentation: Pharmacokinetic Parameters

No quantitative data is available for this compound. The following table is a template for the presentation of key pharmacokinetic parameters that would be determined in preclinical studies.

| Parameter | Symbol | Value | Units | Species/Model |

| Bioavailability | F | Data not available | % | e.g., Rat, Dog |

| Plasma Protein Binding | Data not available | % | e.g., Rat, Dog, Human | |

| Volume of Distribution | Vd | Data not available | L/kg | e.g., Rat, Dog |

| Clearance | CL | Data not available | L/hr/kg | e.g., Rat, Dog |

| Elimination Half-life | t½ | Data not available | hours | e.g., Rat, Dog |

Experimental Protocols: Pharmacokinetic Studies

A typical preclinical pharmacokinetic study for a compound like this compound would involve the following workflow:

Methodology for a Preclinical Pharmacokinetic Study:

-

Animal Model: Select appropriate animal species (e.g., Sprague-Dawley rats, Beagle dogs). Animals should be fasted overnight before dosing.

-

Drug Formulation and Administration: Prepare a suitable formulation of this compound for the intended route of administration (e.g., oral gavage, intravenous bolus).

-

Dosing: Administer a single dose of this compound at a predefined concentration.

-

Blood Sampling: Collect serial blood samples from a cannulated vein (e.g., jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Bioanalysis: Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data to determine key parameters such as AUC, Cmax, Tmax, t½, CL, and Vd.

Pharmacodynamics: Mechanism of Action and Efficacy

This compound is presumed to act as a non-selective inhibitor of COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Furthermore, it has been suggested to inhibit CXCR1, a receptor involved in neutrophil chemotaxis.

Data Presentation: Pharmacodynamic Parameters

No quantitative data is available for this compound. The following table is a template for the presentation of key pharmacodynamic parameters that would be determined in preclinical studies.

| Parameter | Target | Value | Units | Assay Type |

| IC50 | COX-1 | Data not available | µM | e.g., Enzyme Inhibition Assay |

| IC50 | COX-2 | Data not available | µM | e.g., Enzyme Inhibition Assay |

| IC50 / Ki | CXCR1 | Data not available | µM | e.g., Radioligand Binding Assay |

| IC50 / Ki | CXCR2 | Data not available | µM | e.g., Radioligand Binding Assay |

| ED50 | Anti-inflammatory | Data not available | mg/kg | e.g., Carrageenan-induced Paw Edema |

| ED50 | Analgesic | Data not available | mg/kg | e.g., Acetic Acid-induced Writhing |

Signaling Pathways

The proposed dual mechanism of action of this compound targets two distinct signaling pathways involved in inflammation:

Experimental Protocols: Pharmacodynamic Studies

In Vitro COX Inhibition Assay:

Methodology for COX Inhibition Assay:

-

Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Incubation: In a multi-well plate, incubate the respective enzyme with various concentrations of this compound (or a vehicle control) for a short pre-incubation period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of the substrate, arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined incubation time.

-

Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema):

Methodology for Carrageenan-induced Paw Edema:

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Pre-treatment: Administer various doses of this compound or the vehicle control orally to different groups of animals.

-

Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each dose group compared to the vehicle control group. Determine the ED50 value from the dose-response curve.

Conclusion

This compound is an NSAID with a potential dual mechanism of action involving the inhibition of both COX enzymes and the CXCR1 receptor. While its preclinical pharmacokinetic and pharmacodynamic profiles are not extensively characterized in the public domain, established experimental protocols can be employed to thoroughly evaluate its properties. Further research is warranted to elucidate the specific quantitative parameters of this compound to fully understand its therapeutic potential and guide future drug development efforts. The methodologies and frameworks presented in this guide provide a comprehensive roadmap for such investigations.

Delmetacin as a non-steroidal anti-inflammatory drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmetacin is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. This technical guide provides an in-depth overview of this compound, focusing on its core mechanisms of action, relevant experimental protocols, and data presentation for research and development purposes. While specific quantitative data for this compound is limited in publicly available literature, this document establishes a comprehensive framework for its evaluation based on established principles of NSAID pharmacology.

Introduction

This compound, also known as Demethacin or by its developmental code UR-2310, is chemically identified as 2-(1-benzoyl-2-methylindol-3-yl)acetic acid. Its molecular formula is C₁₈H₁₅NO₃, with a molecular weight of 293.32 g/mol . As a member of the NSAID class, this compound is recognized for its anti-inflammatory and analgesic activities. A distinguishing feature of this compound is its dual mechanism of action, which includes the inhibition of cyclooxygenase (COX) enzymes and the antagonism of the CXC chemokine receptor 1 (CXCR1).

Mechanism of Action

Cyclooxygenase (COX) Inhibition

Like other NSAIDs, a primary mechanism of this compound's anti-inflammatory effect is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. This compound is considered a non-selective inhibitor of both COX isoforms.

Signaling Pathway: COX Inhibition

Caption: this compound inhibits COX-1 and COX-2 enzymes.

CXCR1 Antagonism

In addition to COX inhibition, this compound has been identified as an antagonist of the CXC chemokine receptor 1 (CXCR1). CXCR1 and its ligands, such as interleukin-8 (IL-8), play a crucial role in the recruitment and activation of neutrophils, key inflammatory cells. By blocking CXCR1, this compound can further modulate the inflammatory response.

Signaling Pathway: CXCR1 Antagonism

Caption: this compound blocks the CXCR1 receptor.

Quantitative Data Presentation

Table 1: In Vitro COX Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Indomethacin (Reference) | Typical Value | Typical Value | Typical Value |

| Celecoxib (Reference) | Typical Value | Typical Value | Typical Value |

Table 2: In Vitro CXCR1 Antagonist Activity

| Compound | CXCR1 Binding IC₅₀ (nM) | CXCR1 Functional Assay IC₅₀ (nM) |

| This compound | Data not available | Data not available |

| Repertaxin (Reference) | Typical Value | Typical Value |

Table 3: Preclinical Pharmacokinetic Parameters (Rat Model)

| Compound | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |

| This compound | IV | Data not available | Data not available | Data not available | Data not available | Data not available |

| PO | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are representative protocols for assessing the anti-inflammatory activity of a compound like this compound.

In Vitro COX Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for in vitro COX inhibition assay.

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of test concentrations.

-

Assay Reaction: The reaction is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, a heme cofactor, and the test compound or vehicle control.

-

Incubation: The plate is pre-incubated to allow the compound to bind to the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of an acid or a specific inhibitor.

-

Detection: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a test compound.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for carrageenan-induced paw edema assay.

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions before the experiment.

-

Grouping: Animals are randomly assigned to different groups: vehicle control, positive control (e.g., indomethacin), and this compound-treated groups at various doses.

-

Compound Administration: The test compound, positive control, or vehicle is administered, usually orally, a specific time before the induction of inflammation.

-

Induction of Edema: A subcutaneous injection of a phlogistic agent, such as carrageenan solution, is made into the plantar surface of the right hind paw of each animal.

-

Measurement of Paw Volume: The volume of the injected paw is measured at specified time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-inflammatory effect.

Preclinical Pharmacokinetics

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for its development. Preclinical pharmacokinetic studies are typically conducted in animal models (e.g., rats, dogs) to predict human pharmacokinetics.

Key Parameters to Evaluate:

-

Absorption: Bioavailability after oral administration, rate and extent of absorption.

-

Distribution: Plasma protein binding, tissue distribution.

-

Metabolism: Identification of major metabolic pathways and metabolites, cytochrome P450 (CYP) enzyme profiling.

-

Excretion: Routes and rates of elimination of the parent drug and its metabolites.

Clinical Development

As of the latest available information, there is no publicly accessible data on clinical trials specifically for this compound. The clinical development of a novel NSAID like this compound would typically follow a standard path:

-

Phase I: Evaluation of safety, tolerability, and pharmacokinetics in healthy volunteers.

-

Phase II: Assessment of efficacy and dose-ranging in patients with specific inflammatory conditions (e.g., osteoarthritis, rheumatoid arthritis).

-

Phase III: Large-scale, multicenter trials to confirm efficacy and safety in a broader patient population.

Conclusion

This compound is a non-steroidal anti-inflammatory drug with a dual mechanism of action involving both COX inhibition and CXCR1 antagonism. This unique profile suggests a potential for broad anti-inflammatory efficacy. While specific quantitative data and clinical trial information are not widely available, this technical guide provides a framework for the systematic evaluation of this compound's pharmacological properties. Further research is warranted to fully characterize its therapeutic potential.

In Vitro Anti-inflammatory Properties of Acemetacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a pro-drug to Indomethacin.[1] Following administration, Acemetacin is metabolized to Indomethacin, which is responsible for the primary anti-inflammatory effects.[2] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Acemetacin and its active metabolite, Indomethacin, with a focus on its mechanisms of action, quantitative inhibitory data, and detailed experimental methodologies.

Mechanism of Action

The principal anti-inflammatory mechanism of Acemetacin, through its conversion to Indomethacin, is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[2]

The inhibition of the COX pathway is a cornerstone of the anti-inflammatory action of many NSAIDs. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

Beyond COX inhibition, the anti-inflammatory effects of NSAIDs can also involve the modulation of other signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. While direct evidence for Acemetacin's effect on the NF-κB pathway is limited, the inhibition of prostaglandin synthesis by COX inhibitors can indirectly affect NF-κB activation in some cellular contexts.

Data Presentation: Quantitative In Vitro Anti-inflammatory Activity

The following tables summarize the available quantitative data for the in vitro anti-inflammatory effects of Acemetacin and its active metabolite, Indomethacin.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

| Compound | Enzyme | Cell/System | IC50 | Reference |

| Acemetacin | COX-1 | Human Intact Cells | 85 μM | [2] |

| Indomethacin | COX-1 | - | 0.1 μg/mL | |

| Indomethacin | COX-2 | - | 5 μg/mL | |

| Indomethacin | COX-1 | - | 18 nM | |

| Indomethacin | COX-2 | - | 26 nM |

Table 2: Inhibition of Pro-inflammatory Mediators

| Compound | Mediator | Cell Type | Stimulus | Inhibition/IC50 | Reference |

| Indomethacin | PGE2 Release | Human Synovial Cells | IL-1α | 5.5 ± 0.1 nM | |

| Indomethacin | IL-6, IL-1β, IL-10 | Human Whole Blood | LPS | Reduction observed at 16 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines of common experimental protocols used to assess the anti-inflammatory properties of compounds like Acemetacin and Indomethacin.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol Steps:

-

Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and necessary co-factors (e.g., hematin, L-epinephrine) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare serial dilutions of the test compound (Acemetacin/Indomethacin) and a reference inhibitor in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a 96-well plate, combine the buffer, co-factors, and enzyme. Add the test compound or vehicle control and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Reaction Initiation and Termination: Initiate the enzymatic reaction by adding arachidonic acid. Allow the reaction to proceed for a defined period (e.g., 2 minutes at 37°C). Terminate the reaction by adding a stopping solution, such as hydrochloric acid.

-

Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro Cytokine Inhibition Assay

This assay measures the effect of a compound on the production of pro-inflammatory cytokines by immune cells.

Protocol Steps:

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in a suitable culture medium and adjust the cell density.

-

Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound (Acemetacin/Indomethacin) for a specified duration (e.g., 1 hour).

-

Cell Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Include appropriate controls (unstimulated cells, vehicle-treated stimulated cells).

-

Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 24 hours).

-

Cytokine Measurement: Collect the cell culture supernatants. Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using ELISA or a multiplex bead-based immunoassay.

-

Data Analysis: Determine the percentage of cytokine inhibition at each concentration of the test compound compared to the stimulated vehicle control. Calculate the IC50 value for the inhibition of each cytokine.

Conclusion

The in vitro anti-inflammatory properties of Acemetacin are primarily attributable to its active metabolite, Indomethacin, which is a potent non-selective inhibitor of both COX-1 and COX-2 enzymes. The available quantitative data demonstrates significant inhibition of prostaglandin synthesis and a reduction in the production of key pro-inflammatory cytokines. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the anti-inflammatory profile of Acemetacin and other novel anti-inflammatory agents. Further research is warranted to fully elucidate the direct effects of Acemetacin on various inflammatory signaling pathways, including the NF-κB pathway, and to expand the quantitative dataset on its inhibitory activities.

References

Delmetacin and Indomethacin: A Technical Deep Dive into Their Interrelationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory conditions for decades. Its therapeutic efficacy, however, is often shadowed by a significant risk of gastrointestinal side effects. This has spurred the development of related compounds with potentially improved safety profiles. This technical guide provides an in-depth exploration of the relationship between indomethacin and two such compounds: delmetacin and the prodrug acemetacin. Through a comprehensive review of their chemical structures, mechanisms of action, pharmacokinetics, and comparative efficacy, this document aims to equip researchers and drug development professionals with a detailed understanding of these structurally and functionally related molecules.

Chemical Structures and Nomenclature

A clear understanding of the chemical structures is fundamental to appreciating the relationship between these compounds.

-

Indomethacin: Chemically known as 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid, indomethacin is a well-established NSAID.[1]

-

Acemetacin: With the IUPAC name 2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid, acemetacin is a glycolic acid ester of indomethacin. This structural modification is key to its role as a prodrug.[1]

-

This compound: Chemically designated as 2-(1-benzoyl-2-methylindol-3-yl)acetic acid, this compound is a structural analog of indomethacin.[2] Notably, it lacks the 4-chlorophenyl substitution on the benzoyl group and the 5-methoxy group on the indole ring that are characteristic of indomethacin and acemetacin.

The Prodrug Relationship: Acemetacin and Indomethacin

Acemetacin is designed as a prodrug of indomethacin, meaning it is pharmacologically inactive in its initial form and is converted into the active drug, indomethacin, within the body.[3][4]

Metabolic Conversion of Acemetacin to Indomethacin

The primary metabolic pathway for the activation of acemetacin is through esterolytic cleavage of the glycolic acid ester bond, which yields indomethacin. This conversion is a critical step for the therapeutic activity of acemetacin.

Figure 1: Metabolic pathway of acemetacin to indomethacin.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory, analgesic, and antipyretic properties of indomethacin and, by extension, acemetacin, are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.

References

- 1. Acemetacin | C21H18ClNO6 | CID 1981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C18H15NO3 | CID 27860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Metabolism and pharmacokinetics of acemetacin in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acemetacin - Wikipedia [en.wikipedia.org]

Delmetacin (C18H15NO3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmetacin, with the molecular formula C18H15NO3, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indole acetic acid class.[1][2] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its core chemical properties, mechanism of action, and relevant experimental data. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from related compounds and general NSAID pharmacology to provide a thorough understanding for research and drug development professionals. The primary mechanism of action for NSAIDs like this compound involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. Furthermore, emerging evidence suggests a potential role for this compound in modulating chemokine receptor activity, specifically CXCR1.

Chemical and Physical Properties

This compound is chemically known as 2-(1-benzoyl-2-methylindol-3-yl)acetic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H15NO3 | [1][2] |

| Molecular Weight | 293.32 g/mol | |

| IUPAC Name | 2-(1-benzoyl-2-methylindol-3-yl)acetic acid | |

| CAS Number | 16401-80-2 | |

| Synonyms | Delmetacina, Delmetacinum |

Mechanism of Action

The anti-inflammatory, analgesic, and antipyretic properties of this compound are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Cyclooxygenase (COX) Inhibition

Chemokine Receptor Antagonism

Some evidence suggests that this compound may also exert its anti-inflammatory effects through the inhibition of the CXC chemokine receptor 1 (CXCR1). Chemokine receptors, such as CXCR1 and CXCR2, play a crucial role in the recruitment of neutrophils to sites of inflammation. By acting as an antagonist, this compound could potentially block the signaling cascade initiated by chemokines like Interleukin-8 (IL-8), thereby reducing neutrophil infiltration and subsequent tissue damage. However, specific binding affinity (Ki) data for this compound on CXCR1 and CXCR2 are not currently available.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. While direct evidence of this compound's effect on this pathway is lacking, many NSAIDs have been shown to modulate NF-κB activity, often as a downstream consequence of COX inhibition and reduced prostaglandin E2 (PGE2) production. PGE2 can potentiate NF-κB activation. Therefore, it is plausible that this compound could indirectly inhibit the NF-κB pathway.

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, standard assays used to characterize NSAIDs can be adapted for this compound.

Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the colorimetric/fluorometric probe.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Chemokine Receptor Binding Assay

This is a generalized protocol for a competitive binding assay to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for CXCR1 and CXCR2.

Materials:

-

Cell membranes expressing human CXCR1 or CXCR2.

-

Radiolabeled ligand specific for the receptor (e.g., [125I]-IL-8).

-

Test compound (this compound).

-

Binding buffer.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the cell membranes, radiolabeled ligand, and either this compound, a known unlabeled ligand (for positive control), or buffer (for total binding).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand using a filtration method (e.g., glass fiber filters).

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Pharmacokinetic Data

Specific pharmacokinetic parameters for this compound in preclinical models are not well-documented in the available literature. However, studies on structurally related indole acetic acid derivatives, such as Acemetacin, provide some insight. For instance, in rats, Acemetacin is rapidly absorbed and metabolized to Indomethacin. A similar metabolic profile might be anticipated for this compound.

| Parameter | Acemetacin (in rats) | This compound |

| Cmax | Data not consistently reported | Data not available |

| Tmax | Data not consistently reported | Data not available |

| AUC | Data not consistently reported | Data not available |

| t1/2 | Data not consistently reported | Data not available |

Data for this compound is currently unavailable in the reviewed literature.

Therapeutic Applications and Clinical Trials

As a non-steroidal anti-inflammatory drug, this compound has potential therapeutic applications in the management of pain and inflammation associated with various conditions, such as arthritis. However, a thorough search of clinical trial registries did not yield any specific clinical trials for this compound. Further research and clinical investigation are required to establish its efficacy and safety profile in humans.

Conclusion

This compound is a non-steroidal anti-inflammatory drug with a mechanism of action that likely involves the inhibition of COX-1 and COX-2 enzymes, and potentially the antagonism of the CXCR1 chemokine receptor. While its chemical properties are established, there is a notable lack of publicly available, specific quantitative data regarding its biological activity, pharmacokinetics, and clinical efficacy. The experimental protocols and conceptual frameworks provided in this guide, derived from the broader understanding of NSAIDs, offer a foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound. Future studies should focus on determining the precise COX selectivity, chemokine receptor binding affinities, and the in vivo efficacy and safety of this compound to fully elucidate its clinical utility.

References

The Biological Activity of Delmetacin and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmetacin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indole acetic acid class. Its therapeutic effects, like other NSAIDs, are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. This technical guide provides an in-depth overview of the biological activity of this compound, with a particular focus on its analogues, mechanism of action, and the signaling pathways it modulates. Due to the limited direct literature on this compound, this guide extensively covers its closely related prodrug, Acemetacin, and its active metabolite, Indomethacin, to provide a comprehensive understanding of its pharmacological profile.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for this compound and its analogues is the inhibition of the COX enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation, pain, and fever.[1]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3]

Acemetacin, a prodrug of Indomethacin, is metabolized in the body to release Indomethacin, which then exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2. Studies have shown that Acemetacin is equipotent to Indomethacin in inhibiting COX-2 in leukocytes (the inducible enzyme), but less potent in inhibiting COX-1 in the gastric mucosa. This differential activity may contribute to a better gastric tolerance profile for Acemetacin compared to Indomethacin.

The anti-inflammatory effects of Acemetacin are primarily attributed to its conversion to Indomethacin. Orally administered Acemetacin shows anti-inflammatory effects equivalent to or slightly weaker than an equimolar dose of Indomethacin in various animal models of inflammation.

Quantitative Analysis of COX Inhibition

The inhibitory potency of NSAIDs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Indomethacin and its Analogues

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Indomethacin | 0.09 - 2.63 | 0.23 - 0.89 | 0.39 - 1.14 | |

| Indomethacin Analogue 4a | >1 | 0.11 | >9.09 | |

| Indomethacin Analogue 4b | >1 | 0.16 | >6.25 | |

| Indomethacin Analogue 4d | >1 | 0.24 | >4.17 | |

| Indomethacin Analogue 5 | >1 | 0.18 | >5.56 | |

| CF3-Indomethacin | >100 | 0.267 | >374 | |

| Indomethacin Amide 7 | >20 | 0.04 | >500 | |

| Indomethacin Amide 19 | >20 | 0.009 | >2222 | |

| Celecoxib (Reference) | 0.89 - 3.14 | 0.23 - 0.42 | 3.52 - 7.48 |

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory activity of NSAIDs. Carrageenan injection induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins.

Table 2: In Vivo Anti-Inflammatory Activity of Indomethacin and its Analogues in the Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Indomethacin | 2 | ED50 | |

| Indomethacin Analogue 4a | 10 | 88.8 | |

| Indomethacin Analogue 4b | 10 | 85.7 | |

| Indomethacin Analogue 4d | 10 | 82.5 | |

| Indomethacin Analogue 5 | 10 | 79.4 | |

| CF3-Indomethacin | 1.7 | ED50 | |

| Indomethacin Amide 7 | 0.8 | ED50 | |

| Indomethacin Amide 19 | 1.5 | ED50 | |

| Acemetacin | 2.8 | ED30 | |

| Celecoxib (Reference) | 10 | 78.96 |

Signaling Pathways Modulated by this compound and its Analogues

Beyond direct COX inhibition, the anti-inflammatory effects of NSAIDs can involve the modulation of various downstream signaling pathways.

Prostaglandin Synthesis Pathway

The central mechanism of action involves the inhibition of the prostaglandin synthesis pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some NSAIDs and their analogues have been shown to inhibit the NF-κB signaling pathway, which may contribute to their anti-inflammatory effects.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in transducing extracellular signals to cellular responses, including inflammation. The p38 MAPK and JNK pathways are particularly important in the inflammatory process. Some anti-inflammatory compounds have been shown to interfere with these pathways.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds (this compound analogues)

-

Indomethacin (positive control)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 μM phenol)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Prepare solutions of test compounds and Indomethacin in a suitable solvent (e.g., DMSO) at various concentrations.

-

In a microplate, add the reaction buffer, followed by the test compound or vehicle control.

-

Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the reaction mixture for a specific duration (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

This protocol describes a standard in vivo method for assessing the anti-inflammatory properties of test compounds.

Materials:

-

Male Wistar rats or Swiss albino mice (specific pathogen-free)

-

1% (w/v) carrageenan solution in sterile saline

-

Test compounds (this compound analogues)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (e.g., n=6 per group): vehicle control, positive control (Indomethacin), and test compound groups at different doses.

-

Administer the test compounds or controls orally or intraperitoneally.

-

After a specific time (e.g., 1 hour) post-treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

References

- 1. Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acemetacin and indomethacin: differential inhibition of constitutive and inducible cyclo-oxygenases in human gastric mucosa and leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Delmetacin and Acemetacin as Prodrugs of Indomethacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic action is primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the biosynthesis of prostaglandins.[2][3] However, the clinical use of indomethacin is often limited by its gastrointestinal (GI) side effects, which are largely attributed to its inhibition of the constitutively expressed COX-1 enzyme responsible for maintaining the integrity of the gastric mucosa.

To mitigate these adverse effects while retaining the therapeutic benefits of indomethacin, several prodrugs have been developed. Prodrugs are inactive or less active precursors that are metabolized in vivo to the active parent drug. This approach can improve the drug's pharmacokinetic profile, reduce local toxicity, and enhance its therapeutic index. This guide provides a detailed technical overview of two such prodrugs of indomethacin: delmetacin and acemetacin, with a primary focus on the extensively studied acemetacin due to the limited available data on this compound.

Chemical and Physical Properties

A fundamental understanding of the chemical properties of these compounds is crucial for their development and analysis.

| Property | This compound | Acemetacin | Indomethacin |

| IUPAC Name | 2-(1-benzoyl-2-methylindol-3-yl)acetic acid[4] | 2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid[5] | {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid |

| Chemical Formula | C₁₈H₁₅NO₃ | C₂₁H₁₈ClNO₆ | C₁₉H₁₆ClNO₄ |

| Molecular Weight | 293.32 g/mol | 415.8 g/mol | 357.79 g/mol |

| CAS Number | 16401-80-2 | 53164-05-9 | 53-86-1 |

| Solubility | Data not available | Practically insoluble in water, soluble in acetone, slightly soluble in anhydrous ethanol. | Data not available |

| Melting Point | Data not available | 151.5°C | Data not available |

Mechanism of Action and Metabolic Pathway

The therapeutic effects of both this compound and acemetacin are ultimately dependent on their conversion to the active metabolite, indomethacin.

Indomethacin's Inhibition of Cyclooxygenase

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-1 is also responsible for the common gastrointestinal side effects associated with indomethacin.

Metabolic Conversion of Acemetacin to Indomethacin

Acemetacin is a glycolic acid ester of indomethacin and is considered a prodrug. Following oral administration, it is absorbed and subsequently metabolized, primarily in the liver, to its active form, indomethacin. This metabolic conversion is a key step for its pharmacological activity.

References

Delmetacin and Cyclooxygenase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmetacin is a non-steroidal anti-inflammatory drug (NSAID) that, like other members of its class, is understood to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of the mechanism of COX inhibition by this compound and its closely related analogues, Acemetacin and Indomethacin. Due to a lack of publicly available quantitative data for this compound's direct COX inhibition, this paper leverages data from its structural and metabolic precursors to provide a comprehensive overview. This guide details the experimental protocols for assessing COX inhibition, presents available quantitative inhibitory data, and visualizes the relevant biochemical pathways and experimental workflows.

Introduction to Cyclooxygenase and NSAIDs

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are potent lipid mediators involved in a wide range of physiological and pathological processes including inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues, responsible for producing prostaglandins that regulate physiological functions such as gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[1]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines, mitogens, and endotoxins. It is the primary source of prostaglandins that mediate inflammation and pain.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins.[1] The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. While inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, concurrent inhibition of COX-1 can lead to undesirable side effects such as gastrointestinal irritation and bleeding.[2]

This compound and its Relationship to Acemetacin and Indomethacin

This compound, with the chemical formula C18H15NO3, is structurally related to Acemetacin and Indomethacin. Acemetacin is a glycolic acid ester of Indomethacin and functions as a prodrug, being metabolized in the body to its active form, Indomethacin. This metabolic conversion primarily occurs in the liver through hydrolysis. The activity of Acemetacin is largely attributed to its active metabolite, Indomethacin.

Due to the limited availability of specific data on this compound's COX inhibition, this guide will focus on the well-characterized inhibitory profiles of Acemetacin and its active metabolite, Indomethacin, to infer the likely mechanism of action of this compound.

Quantitative Analysis of COX Inhibition

The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values for COX-1 to COX-2 provides a measure of the drug's selectivity.

Table 1: In Vitro COX Inhibition Data for Indomethacin

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) | Reference |

| Indomethacin | 18 nM | 26 nM | 0.69 | |

| Indomethacin | 230 nM | 630 nM | 0.37 | |

| Indomethacin | 0.1 µg/mL | 5 µg/mL | Not specified | |

| Indomethacin | 27 nM (ovine) | 127 nM (murine), 180 nM (human) | Not directly comparable |

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, ovine, murine) and the assay methodology.

Experimental Protocols for Assessing COX Inhibition

Several in vitro and ex vivo methods are employed to determine the inhibitory activity and selectivity of compounds against COX enzymes.

In Vitro Enzyme Inhibition Assay

This method utilizes purified COX-1 and COX-2 enzymes to directly measure the inhibitory effect of a test compound.

Protocol Outline:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer containing Tris-HCl, a heme cofactor, and the test compound at various concentrations is prepared.

-

Enzyme Addition: The COX enzyme is added to the reaction mixture and pre-incubated with the inhibitor.

-

Initiation of Reaction: The reaction is initiated by adding the substrate, arachidonic acid.

-

Measurement of Product Formation: The activity of the COX enzyme is determined by measuring the formation of its product, typically prostaglandin E2 (PGE2), using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.

Whole Blood Assay

The whole blood assay provides a more physiologically relevant model for assessing COX inhibition as it measures enzyme activity within a cellular environment.

Protocol Outline:

-

Blood Collection: Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of the test compound.

-

COX-1 Activity Measurement: To measure COX-1 activity, blood is allowed to clot, which stimulates platelet thromboxane B2 (TXB2) production, a specific marker for COX-1 activity. The concentration of TXB2 in the resulting serum is measured by immunoassay.

-

COX-2 Activity Measurement: To induce COX-2 expression in monocytes, whole blood is stimulated with lipopolysaccharide (LPS). The concentration of prostaglandin E2 (PGE2) in the plasma is then measured as an indicator of COX-2 activity.

-

Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are determined from the concentration-response curves.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for inhibitors like this compound.

Caption: Arachidonic Acid Cascade and Site of NSAID Action.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines the key steps in a typical in vitro COX inhibition assay.

Caption: Workflow for an In Vitro COX Inhibition Assay.

Pharmacokinetics and Metabolism

Acemetacin, the prodrug of Indomethacin, is rapidly and almost completely absorbed from the gut, reaching peak plasma concentrations after about two hours. It is highly bound to plasma proteins (80-90%). The elimination half-life of Acemetacin is approximately 4.5 ± 2.8 hours.

The metabolism of Acemetacin is a critical aspect of its pharmacology. It undergoes esterolytic cleavage to form its primary active metabolite, Indomethacin. Further metabolism of both Acemetacin and Indomethacin occurs through O-demethylation and N-desacylation, followed by conjugation with glucuronic acid to form inactive metabolites that are excreted. Approximately 40% of the administered dose is eliminated via the kidneys and 50% via feces.

Caption: Metabolic Pathway of Acemetacin to Indomethacin.

Conclusion

While direct quantitative data on the COX inhibitory activity of this compound is not currently available, its structural similarity and metabolic relationship with Acemetacin and Indomethacin strongly suggest that it functions as a non-selective inhibitor of both COX-1 and COX-2. The therapeutic anti-inflammatory and analgesic effects of this compound are likely mediated through the inhibition of COX-2, while any potential side effects would be associated with its inhibition of COX-1. The provided experimental protocols offer a framework for the future characterization of this compound's specific inhibitory profile. Further research is warranted to elucidate the precise IC50 values and selectivity of this compound for the COX isoforms to fully understand its pharmacological properties and clinical potential.

References

Methodological & Application

Application Notes and Protocols: In Vivo Experimental Studies of Delmetacin

Disclaimer: Publicly available information on "Delmetacin" is limited. The following experimental protocols are based on established in vivo methodologies for closely related non-steroidal anti-inflammatory drugs (NSAIDs) such as Acemetacin and Indomethacin. Acemetacin is recognized as a pro-drug of Indomethacin.[1][2][3] Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of this compound.

Introduction

This compound is a compound with potential anti-inflammatory properties, belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies are crucial to evaluate its efficacy, potency, and safety profile in a living organism. This document provides detailed protocols for two standard in vivo models of inflammation commonly used to assess NSAIDs: the Carrageenan-Induced Paw Edema model for acute inflammation and the Adjuvant-Induced Arthritis model for chronic inflammation.

Mechanism of Action (Hypothesized)

As a presumed NSAID, the primary mechanism of action of this compound is expected to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX-1 and/or COX-2, this compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.

Figure 1: Hypothesized mechanism of action for this compound as an NSAID.

Quantitative Data Summary

The following table summarizes representative quantitative data from in vivo studies of Acemetacin and its active metabolite, Indomethacin. This data can serve as a benchmark for designing and evaluating experiments with this compound.

| Compound | Animal Model | Dose | Route of Administration | Effect | Reference |

| Acemetacin | Zymosan-induced air pouch (Rat) | 2.7-83.8 µmol/kg | Oral | Dose-dependent reduction in leukocyte infiltration and PGE2 synthesis | [2] |

| Indomethacin | Zymosan-induced air pouch (Rat) | 2.7-83.8 µmol/kg | Oral | Dose-dependent reduction in leukocyte infiltration and PGE2 synthesis | [2] |

| Acemetacin | Formalin test (Rat) | 83.8 µmol/kg | Oral | 80% reduction in edema formation | |

| Indomethacin | Formalin test (Rat) | 83.8 µmol/kg | Oral | 70% reduction in edema formation | |

| Acemetacin | Kaolin-induced edema (Rat) | Not Specified | Oral & Parenteral | Stronger inhibition of inflammation compared to other NSAIDs | |

| Indomethacin | Carrageenan-induced paw edema (Rat) | 150 mg daily (human equivalent) | Oral | Comparable efficacy to 1400 mg Tolmetin daily |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This model is widely used to assess the anti-inflammatory activity of new compounds. Edema is induced by the injection of carrageenan, a phlogistic agent, into the paw of a rat.

Workflow:

Figure 2: Workflow for the Carrageenan-Induced Paw Edema model.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

This compound

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Lambda Carrageenan (Type IV)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Preparation: Acclimatize animals for at least 7 days with a 12-hour light/dark cycle and free access to food and water. Fast the rats overnight before the experiment, with water available ad libitum.

-

Grouping: Randomly divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II-IV: this compound (e.g., 5, 10, 20 mg/kg)

-

Group V: Positive control (e.g., Indomethacin, 10 mg/kg)

-

-

Drug Administration: Administer the respective treatments (this compound, vehicle, or positive control) orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 6 hours post-injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal. The percentage inhibition of edema is calculated using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Adjuvant-Induced Arthritis in Rats (Chronic Inflammation Model)

This model mimics the pathological features of human rheumatoid arthritis and is used to evaluate the efficacy of drugs in a chronic inflammatory setting.

Workflow:

Figure 3: Workflow for the Adjuvant-Induced Arthritis model.

Materials:

-

Male Lewis or Wistar rats (150-180 g)

-

This compound

-

Positive control (e.g., Methotrexate)

-

Vehicle

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Plethysmometer

-

Calipers

Procedure:

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.

-

Animal Grouping and Treatment:

-

Animals will develop a primary lesion in the injected paw and secondary lesions in the contralateral paw and other joints around day 9-12.

-

On day 9, randomly assign animals with developing arthritis to treatment groups.

-

Administer this compound, vehicle, or a positive control orally every day from day 9 to day 28.

-

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer every two days.

-

Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=mild swelling, 3=moderate swelling, 4=severe swelling and deformity). The maximum score per animal is 16.

-

Body Weight: Record the body weight of the animals every two days.

-

-

Terminal Analysis (Day 28):

-

Collect blood via cardiac puncture for analysis of inflammatory markers (e.g., C-reactive protein, TNF-α, IL-6).

-

Excise the ankle joints for histopathological examination to assess synovial hyperplasia, inflammatory cell infiltration, and bone and cartilage erosion.

-

Safety and Toxicology

Preliminary acute toxicity studies should be conducted to determine the LD50 and to identify the no-observed-adverse-effect-level (NOAEL) of this compound. In chronic studies, monitor for signs of gastrointestinal distress, as this is a common side effect of NSAIDs.

Conclusion

The described in vivo protocols provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory properties. The carrageenan-induced paw edema model is suitable for initial screening of acute anti-inflammatory activity, while the adjuvant-induced arthritis model allows for the assessment of efficacy in a chronic inflammatory disease setting. Careful dose selection, appropriate controls, and comprehensive endpoint analysis are critical for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Delmetacin in a Carrageenan-Induced Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmetacin, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for Indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes. This characteristic positions this compound as a valuable compound for investigating anti-inflammatory pathways with potentially reduced gastric side effects compared to its active metabolite. The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening and characterizing the anti-inflammatory activity of novel compounds.

This document provides detailed application notes and experimental protocols for utilizing this compound in a carrageenan-induced paw edema model in rodents. The protocols outlined below are compiled from established methodologies and aim to provide a comprehensive guide for researchers in the field.

Principle of the Model

Subplantar injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic acute inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The subsequent, more prolonged phase (1.5-6 hours) is associated with the production of prostaglandins, primarily mediated by the upregulation of COX-2, and the infiltration of neutrophils into the site of inflammation. This inflammatory cascade results in a measurable increase in paw volume (edema), which can be quantified to assess the efficacy of anti-inflammatory agents. This compound, through its conversion to Indomethacin, is expected to inhibit the synthesis of prostaglandins, thereby reducing the edematous response in the later phase.

Experimental Protocols

Materials and Reagents

-

Test Compound: this compound (Acemetacin)

-

Positive Control: Indomethacin

-

Inducing Agent: λ-Carrageenan (1% w/v in sterile 0.9% saline)

-

Vehicle: Appropriate for solubilizing this compound (e.g., 0.5% carboxymethyl cellulose)

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g)

-

Equipment:

-

Plethysmometer or digital calipers

-

Animal balance

-

Syringes and needles (26-30 gauge)

-

Oral gavage needles

-

Vortex mixer

-

Animal Handling and Acclimatization

-

House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Fast animals overnight before the experiment, with continued access to water.

-

All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Procedure

-

Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):

-

Group 1 (Negative Control): Vehicle administration + Carrageenan

-

Group 2 (Positive Control): Indomethacin (e.g., 10 mg/kg, p.o.) + Carrageenan

-

Group 3-5 (Test Groups): this compound (various doses, e.g., 5, 10, 20 mg/kg, p.o.) + Carrageenan

-

Group 6 (Sham Control): Vehicle administration + Saline injection

-

-

Baseline Paw Volume Measurement: Using a plethysmometer, measure the initial volume of the right hind paw of each rat. This is the baseline reading (V₀).

-

Drug Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) to the respective groups 60 minutes before the carrageenan injection.

-

Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat in Groups 1-5. Inject 0.1 mL of sterile saline into the right hind paw of the rats in Group 6.

-

Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vt) of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

Data Analysis

-

Calculate the increase in paw volume (edema):

-

ΔV = Vt - V₀

-

Where Vt is the paw volume at time 't' and V₀ is the baseline paw volume.

-

-

Calculate the percentage inhibition of edema for each treated group:

-

% Inhibition = [ (ΔVc - ΔVt) / ΔVc ] * 100

-

Where ΔVc is the mean increase in paw volume in the negative control group and ΔVt is the mean increase in paw volume in the treated group.

-

-

Statistical Analysis: Perform statistical analysis using an appropriate method, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

The following table summarizes the expected anti-inflammatory effect of Indomethacin (the active metabolite of this compound) in the carrageenan-induced paw edema model. This data is based on published literature and serves as a reference for the anticipated efficacy.[1][2][3][4]

| Treatment Group | Dose (mg/kg, p.o.) | Time (hours) | Mean Paw Volume Increase (mL) | Percentage Inhibition of Edema (%) |

| Vehicle Control | - | 1 | Value | 0 |

| 2 | Value | 0 | ||

| 3 | Value | 0 | ||

| 4 | Value | 0 | ||

| 5 | Value | 0 | ||

| Indomethacin | 10 | 1 | Value | - |

| 2 | Value | ~54% | ||

| 3 | Value | ~54-66% | ||

| 4 | Value | ~54% | ||

| 5 | Value | ~33% | ||

| This compound | Dose 1 | 1-5 | To be determined | To be determined |

| Dose 2 | 1-5 | To be determined | To be determined | |

| Dose 3 | 1-5 | To be determined | To be determined |

Note: The actual paw volume increase will vary depending on the specific experimental conditions. The percentage inhibition for Indomethacin is an approximate range based on available data.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.

Signaling Pathway of Carrageenan-Induced Inflammation and Inhibition by this compound

Caption: Signaling pathway of carrageenan-induced inflammation and the inhibitory mechanism of this compound.

References

- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

Delmetacin in Rat Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Delmetacin in rat models for preclinical research, particularly focusing on its anti-inflammatory properties. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies.

Quantitative Data Summary

As this compound is a prodrug of Indomethacin, dosage information for Indomethacin and its other prodrug, Acemetacin, in rat models of inflammation can be used as a reference point for dose-ranging studies.

| Compound | Model | Route of Administration | Effective Dose Range | Reference |

| Indomethacin | Carrageenan-induced Paw Edema | Oral | 5 - 10 mg/kg | [1] |

| Acemetacin | Zymosan-induced Air Pouch | Oral | 2.7 - 83.8 µmol/kg | [2][3] |

Experimental Protocols

Detailed methodologies for common administration routes and an in vivo anti-inflammatory model are provided below.

Oral Administration (Gavage)

Oral gavage is a standard method for ensuring precise dosage delivery to the gastrointestinal tract.

Materials:

-

This compound solution/suspension

-

Animal feeding needle (gavage needle), appropriate size for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip)

-

Syringe (1-5 mL)

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the rat to accurately calculate the required dose volume.

-

Vehicle Selection: The vehicle for this compound should be non-toxic and inert. Common vehicles include water, saline, or a 0.5% carboxymethylcellulose (CMC) solution.

-

Dose Calculation: Calculate the volume of the drug solution to be administered based on the rat's body weight and the desired dose (mg/kg).

-

Restraint: Gently but firmly restrain the rat to prevent movement and injury. One common method is to hold the rat by the scruff of the neck with one hand, supporting the body with the forearm.

-

Gavage Administration:

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Caution: Do not force the needle, as this can cause esophageal or tracheal injury.